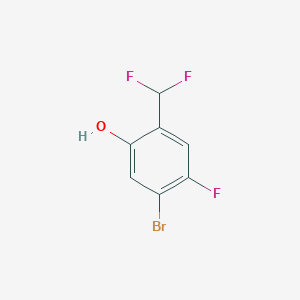

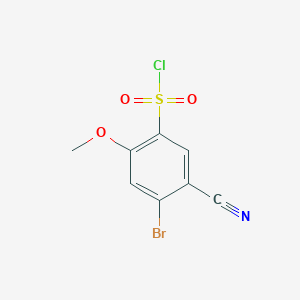

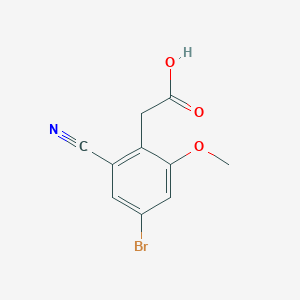

2-(1-chloroethyl)-1-phenyl-1H-imidazole hydrochloride

Overview

Description

“1-(2-Chloroethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C7H14ClN·HCl and a molecular weight of 184.11 g/mol . It’s also known by other names such as “Beta-Chloroethylpiperidine Hydrochloride” and "Piperidinoethyl Chloride, Hydrochloride" .

Molecular Structure Analysis

The InChI Key for “1-(2-Chloroethyl)piperidine hydrochloride” is VFLQQZCRHPIGJU-UHFFFAOYSA-N . The SMILES string is C1CCN(CC1)CCCl.Cl .Chemical Reactions Analysis

Chloroformates, including “1-(2-Chloroethyl)piperidine hydrochloride”, can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis

“1-(2-Chloroethyl)piperidine hydrochloride” appears as beige crystals or powder . It has a melting point of 228°C to 234°C . It is soluble in water, hot ethanol, and hot acetone. It is fairly soluble in cold ethanol, sparingly soluble in cold acetone, and insoluble in benzene and toluene .Scientific Research Applications

Novel Imidazole Derivatives: Synthesis and Properties

Two novel imidazole derivatives have been synthesized and characterized, demonstrating significant potential in materials science due to their nonlinear optical (NLO) properties and antimicrobial activity. The compounds, identified as 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole and 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole, exhibit greater NLO behavior compared to standard materials like urea. Molecular docking studies suggest these derivatives could inhibit liver alcohol dehydrogenase, indicating potential biomedical applications (Smitha et al., 2018).

Synthesis and Antimicrobial Activity

Research into imidazole compounds has also highlighted their broad applications in medicine due to their antimicrobial properties. A study focusing on the synthesis of novel imidazoles, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, demonstrated significant yield and antimicrobial activity against Candida albicans. This underscores the potential of imidazole derivatives as potent antimicrobial agents, encouraging further investigation into their therapeutic properties (Narwal et al., 2012).

Imidazole Derivatives as Corrosion Inhibitors

Imidazole derivatives have been explored for their corrosion inhibition capabilities. For instance, halogen-substituted imidazoline derivatives were studied for their effectiveness in protecting mild steel in hydrochloric acid solution. Theoretical calculations confirmed the superior inhibitive performance of chloride-substituted compounds over fluoride-substituted ones, showcasing the potential of these derivatives in industrial applications to prevent corrosion (Zhang et al., 2015).

Reactivity and Molecular Docking Studies

Further studies on newly synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, have provided insights into their reactive properties through spectroscopic characterization and computational study. These derivatives exhibit promising interactions with proteins, suggesting potential biomedical applications. Molecular docking indicates inhibitory activity against specific enzymes, highlighting the versatility of imidazole compounds in drug design and pharmacological research (Hossain et al., 2018).

Safety And Hazards

properties

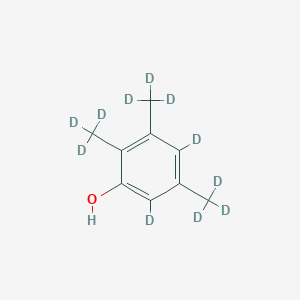

IUPAC Name |

2-(1-chloroethyl)-1-phenylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJVWYJDKBEKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1C2=CC=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-chloroethyl)-1-phenyl-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)